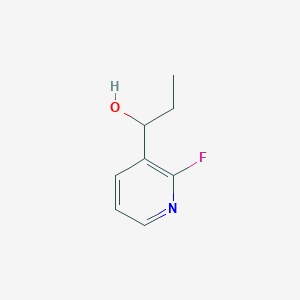

1-(2-Fluoropyridin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoropyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5,7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZCIWSSUHWGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(N=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Pyridine Derivatives in Contemporary Chemical Research

Fluorinated pyridine (B92270) derivatives are a cornerstone of modern medicinal chemistry and materials science. The introduction of a fluorine atom into a pyridine ring can profoundly alter the molecule's physicochemical properties in predictable and advantageous ways. nih.govnih.govacs.org Fluorine's high electronegativity can modulate the basicity (pKa) of the pyridine nitrogen, influencing its interaction with biological targets. acs.org This electronic effect can also impact the reactivity of the pyridine ring, for instance, making it more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules. acs.org

Historical Trajectory and Current Research Frontiers for Pyridine Based Alcohols

Pyridine-based alcohols have a long-standing history in chemical synthesis, often serving as versatile intermediates and ligands. nih.gov Their ability to coordinate with metal centers has led to their extensive use in the development of catalysts for a wide array of organic transformations. nih.gov The hydroxyl group can act as a proton-responsive site and a coordinating group, enabling the design of catalysts with tunable reactivity.

A significant frontier in the study of pyridine-based alcohols is the development of chiral versions for asymmetric catalysis. nih.govmcmaster.ca The synthesis of enantiomerically pure or enriched pyridyl alcohols is a key objective, as these compounds can serve as ligands in metal-catalyzed reactions or as organocatalysts themselves, facilitating the production of chiral molecules with high enantioselectivity. nih.govnih.gov Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, have emerged as a powerful strategy for accessing these valuable chiral building blocks. researchgate.netnih.gov Current research continues to explore new synthetic routes to functionalized pyridyl alcohols and their application in novel catalytic systems, including their use in continuous flow processes for the efficient synthesis of pharmaceutical ingredients. nih.gov

Rationale and Scope of Academic Inquiry into 1 2 Fluoropyridin 3 Yl Propan 1 Ol

Established and Emerging Synthetic Routes to this compound

The introduction of a fluorine atom at the C2 position of a pyridine ring is a key step. Several methods have been developed, ranging from classical nucleophilic substitution to modern C-H activation techniques. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) : This is a traditional and widely used method. acs.org It typically involves the displacement of a suitable leaving group, such as a chloro, bromo, or nitro group, at the 2-position of the pyridine ring with a fluoride (B91410) source. acs.orgnih.gov The reactivity of halopyridines in SNAr reactions is significantly enhanced by the high electronegativity of fluorine, making the reaction of 2-fluoropyridine with nucleophiles much faster than that of 2-chloropyridine. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov

From Pyridine N-Oxides : A facile, metal-free route involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. nih.gov These salts are stable, isolable intermediates that can subsequently react with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield 2-fluoropyridines. acs.orgnih.gov This method offers mild reaction conditions and broad functional group compatibility. nih.gov

Balz-Schiemann Reaction : This classic method involves the diazotization of a 2-aminopyridine (B139424) in the presence of hydrofluoric acid or its equivalent, followed by thermal decomposition of the resulting diazonium salt to introduce the fluorine atom. researchgate.net While effective, this method can involve potentially hazardous diazonium intermediates. acs.org

Direct C-H Fluorination : An emerging strategy involves the direct fluorination of C-H bonds. For example, the use of silver(II) fluoride (AgF2) has been shown to selectively fluorinate pyridines at the 2-position. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. nih.gov

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| SNAr | 2-Halo/Nitro-pyridine | Fluoride source (e.g., KF, CsF) | Well-established, reliable | Requires pre-functionalized pyridines, sometimes harsh conditions |

| From N-Oxides acs.orgnih.gov | Pyridine N-oxide | Triflic anhydride (B1165640), trialkylamine, TBAF | Mild, metal-free, good functional group tolerance | Multi-step process |

| Balz-Schiemann researchgate.net | 2-Aminopyridine | NaNO₂, HF | Classic, effective for certain substrates | Potentially explosive diazonium intermediates |

| C-H Fluorination nih.gov | Pyridine | AgF₂ | Atom-economical, direct | Requires specific and potent fluorinating agents |

Once the 2-fluoropyridine scaffold is obtained, the 1-propanol (B7761284) side chain must be introduced at the C3 position. This is typically achieved through carbon-carbon bond-forming reactions using organometallic reagents.

A common and direct approach involves the reaction of a suitable organometallic reagent with a 2-fluoropyridine-3-carboxaldehyde. The aldehyde can be prepared from the corresponding 3-substituted pyridine (e.g., 3-bromo-2-fluoropyridine) via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Grignard Reaction : The addition of an ethyl magnesium halide (e.g., EtMgBr) to 2-fluoropyridine-3-carboxaldehyde would yield the target secondary alcohol, this compound. This is a standard and highly effective method for forming secondary alcohols.

Organolithium Addition : Similar to the Grignard reaction, ethyllithium (B1215237) can be used as the nucleophile to attack the carbonyl carbon of the aldehyde.

An alternative strategy involves the reaction of a 3-lithiated or 3-Grignard derivative of 2-fluoropyridine with propanal. This reverses the roles of the electrophile and nucleophile.

A related synthesis for an analogue, 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol, starts from 2-amino-5-fluoropyridine (B1271945) and involves a coupling reaction with propargyl alcohol. smolecule.com This suggests that functionalizing a pre-existing three-carbon chain is also a viable strategy.

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest. The primary strategies to achieve this involve asymmetric reduction of a prochiral ketone, the use of chiral auxiliaries, or biocatalysis. The key precursor for these methods is 2-fluoro-1-(pyridin-3-yl)propan-1-one, which can be synthesized by methods such as the Friedel-Crafts acylation of 2-fluoropyridine with propionyl chloride or by the reaction of a 3-lithiated 2-fluoropyridine with propionitrile.

Asymmetric catalysis offers an efficient way to produce chiral alcohols from prochiral ketones using a small amount of a chiral catalyst. youtube.com

Asymmetric Hydrogenation/Transfer Hydrogenation : This involves the reduction of the precursor ketone, 2-fluoro-1-(pyridin-3-yl)propan-1-one, using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands like BINAP) and a hydrogen source. youtube.com These methods are known for their high enantioselectivities and turnover numbers. youtube.com

Corey-Bakshi-Shibata (CBS) Reduction : This powerful method uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reductant like borane (B79455) (BH₃) to the ketone. youtube.com The predictability of the stereochemical outcome based on the catalyst's chirality makes it a highly valuable tool. youtube.com

Asymmetric Organocatalysis : Small organic molecules, such as proline and its derivatives, can catalyze the asymmetric aldol (B89426) reaction between 2-fluoropyridine-3-carboxaldehyde and a propanal equivalent, though controlling the subsequent reduction step to the alcohol would be necessary. youtube.comrsc.org

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a propionate (B1217596) derivative. For example, an Evans oxazolidinone auxiliary can be acylated with propionyl chloride. acs.org The resulting chiral imide can then undergo a diastereoselective aldol-type reaction with 2-fluoropyridine-3-carboxaldehyde. Subsequent reductive cleavage of the auxiliary would furnish the chiral alcohol. acs.org Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide that directs stereoselective alkylation or aldol reactions. wikipedia.org

| Auxiliary Type | Example | General Transformation | Key Feature |

| Oxazolidinones sigmaaldrich.comacs.org | Evans Auxiliaries | Diastereoselective aldol reaction | Rigid conformation provides excellent facial bias |

| Amino Alcohols wikipedia.org | Pseudoephedrine | Diastereoselective alkylation of enolates | Forms a chelated intermediate that directs the electrophile |

| Sulfonamides sigmaaldrich.com | Camphorsultam | Diastereoselective reactions of N-enoyl derivatives | High diastereoselectivity in various transformations |

Biocatalysis utilizes enzymes to perform highly selective chemical transformations, often under mild conditions and with exceptional enantioselectivity. nih.gov

Enzyme-Catalyzed Ketone Reduction : A highly effective approach is the asymmetric reduction of the prochiral ketone, 2-fluoro-1-(pyridin-3-yl)propan-1-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govrsc.org These enzymes, often sourced from microorganisms like Lactobacillus kefir or available as commercial preparations, use a cofactor such as NADPH to deliver a hydride with high facial selectivity, yielding the chiral alcohol in high enantiomeric excess (>99% ee). nih.govrsc.org A co-substrate like 2-propanol is often used for in-situ regeneration of the expensive NADPH cofactor, making the process more economical. rsc.org

Kinetic Resolution : If a racemic mixture of this compound is synthesized, a lipase (B570770) enzyme can be used to selectively acylate one of the enantiomers in a process called kinetic resolution. researchgate.net This allows for the separation of the slower-reacting alcohol enantiomer from the acylated product, both in high enantiomeric purity. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of pyridine derivatives, including this compound, can be evaluated and optimized using these principles. researchgate.netrsc.org

The choice of solvent is critical in green synthesis, as solvents account for a significant portion of waste in chemical processes. Traditional organic syntheses of pyridine derivatives often rely on volatile and potentially toxic organic solvents. researchgate.net Green chemistry encourages the use of safer, more environmentally benign alternatives.

Solvent Selection: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have emerged as valuable media for organic synthesis. nih.gov Their unique properties, including strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, can promote reactions and, in some cases, improve selectivity, potentially reducing the need for catalysts. nih.govresearchgate.netresearchgate.net For instance, the use of fluorinated alcohols has been shown to dramatically increase regioselectivity in the formation of pyrazoles, a different class of heterocycles, thereby simplifying purification and reducing waste. researchgate.net While specific studies on the synthesis of this compound in these solvents are not prevalent, their application represents a promising green strategy. The synthesis of other fluorinated alcohols has been achieved using reagents like PyFluor, which offers a safer alternative to some traditional fluorinating agents. organic-chemistry.org

Waste Minimization: Waste minimization in the synthesis of pyridine derivatives can be addressed through several strategies. One approach is the use of solvent-impregnated resins (SIRs) for the selective recovery of pyridine derivatives from aqueous waste streams, which can be particularly useful in industrial settings. researchgate.net Another key strategy is the adoption of one-pot multicomponent reactions (MCRs), which combine several synthetic steps into a single operation. This approach reduces the need for intermediate isolation and purification steps, thereby minimizing solvent use and waste generation. rsc.org The development of chemoenzymatic methods, such as the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols using alcohol dehydrogenases, also represents a powerful green approach, often proceeding in aqueous media under mild conditions. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org It provides a more complete picture of a reaction's efficiency than the percentage yield alone.

Calculating Atom Economy: The atom economy is calculated using the following formula: Percentage Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100%

A higher atom economy signifies a more efficient and less wasteful process. rsc.org For a hypothetical synthesis of this compound via the Grignard reaction of 2-fluoropyridine-3-carbaldehyde with ethylmagnesium bromide, followed by aqueous workup, the reactants contributing to the final product would be the aldehyde and the ethyl group from the Grignard reagent. The magnesium salts and any by-products from the workup would be considered waste, thus lowering the atom economy.

Reaction Efficiency: Reaction efficiency encompasses not only the atom economy and yield but also factors like reaction time, energy consumption, and the ease of product isolation. To improve efficiency, chemists can employ catalytic methods, which reduce the amount of reagents needed and can often be recycled and reused. rsc.org For pyridine synthesis, nanomagnetic catalysts have been used, which are easily recoverable from the reaction mixture using a magnet, simplifying purification and reducing waste. rsc.org

The following table illustrates a hypothetical comparison of atom economy for different synthetic pathways to a generic alcohol, highlighting how reaction type influences this green metric.

| Synthetic Pathway | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| Addition (e.g., Grignard) | Ketone, Grignard Reagent, H₃O⁺ | Alcohol | Magnesium Salts | < 100% |

| Reduction (e.g., with NaBH₄) | Ketone, NaBH₄, Solvent (e.g., MeOH) | Alcohol | Borate esters, H₂ | < 100% |

| Catalytic Hydrogenation | Ketone, H₂, Catalyst | Alcohol | None | 100% |

This is a generalized and illustrative table. The actual atom economy would depend on the specific reagents and stoichiometry used for the synthesis of this compound.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has seen the advent of technologies that can accelerate reactions, improve yields and selectivity, and enhance safety, aligning well with the principles of green chemistry.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. youtube.com This technique provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. youtube.com

The application of flow chemistry can be particularly beneficial for reactions involving unstable intermediates or highly exothermic processes, which can be challenging to manage on a large scale in batch reactors. thieme-connect.de For example, the generation and subsequent reaction of highly reactive organometallic species, such as those used in the synthesis of pyridine derivatives, can be performed more safely and efficiently in a microflow system. thieme-connect.de While specific literature on the flow synthesis of this compound is limited, the principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds. thieme-connect.demdpi.com

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govmdpi.com This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to faster reaction rates. mdpi.com

The synthesis of various heterocyclic compounds, including pyridine and imidazo[1,5-a]pyridine (B1214698) derivatives, has been successfully achieved using microwave irradiation. nih.govmdpi.comrsc.org These methods are often highlighted for their green credentials, including energy efficiency and the potential for solvent-free reactions. mdpi.com One-pot, multi-component reactions are particularly well-suited for microwave assistance, combining the efficiency of both techniques. rsc.org

The table below compares conventional heating with microwave-assisted synthesis for the preparation of various pyridine derivatives, demonstrating the significant advantages of the latter in terms of reaction time and yield. nih.gov

| Compound | Method | Yield (%) | Time |

| 5a | Microwave | 93 | 7 min |

| Conventional | 84 | 6 h | |

| 5b | Microwave | 94 | 7 min |

| Conventional | 83 | 8 h | |

| 5c | Microwave | 90 | 5 min |

| Conventional | 73 | 9 h | |

| 6a | Microwave | 90 | 5 min |

| Conventional | 80 | 7 h | |

| 7a | Microwave | 92 | 10 min |

| Conventional | 81 | 9 h |

Data adapted from a study on the synthesis of 3-cyanopyridine (B1664610) derivatives, illustrating the general benefits of microwave-assisted synthesis for this class of compounds. nih.gov

Given these advantages, a microwave-assisted approach to the synthesis of this compound, likely through the reaction of a suitable 2-fluoropyridine precursor with an appropriate reagent, would be a promising avenue for rapid and efficient production. sciforum.net

Reactivity of the Primary Alcohol Functional Group

The primary alcohol moiety (-CH₂OH) is a versatile functional group that readily participates in a variety of well-established reactions, including oxidation, reduction, esterification, and etherification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. smolecule.com For instance, the use of milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) would favor the formation of the corresponding aldehyde, 1-(2-fluoropyridin-3-yl)propanal. More potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions would lead to the formation of 1-(2-fluoropyridin-3-yl)propanoic acid. smolecule.com

Reduction Reactions to Hydrocarbons or Amines (from derivatives)

While direct reduction of the primary alcohol to a hydrocarbon is not a typical transformation, derivatives of the alcohol can be reduced. For instance, the alcohol could be converted to a tosylate, which can then be reduced to the corresponding alkane, 3-propyl-2-fluoropyridine, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Furthermore, the alcohol can serve as a precursor for the synthesis of amines. One common strategy involves converting the alcohol to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine, 1-(2-fluoropyridin-3-yl)propan-1-amine, using reagents such as lithium aluminum hydride or by catalytic hydrogenation.

Esterification and Etherification Reactions

The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. medcraveonline.comorganic-chemistry.org This reaction, often catalyzed by a strong acid like sulfuric acid (H₂SO₄) or by using a coupling agent, is a fundamental transformation in organic synthesis. google.commasterorganicchemistry.comchemguide.co.uk For example, reaction with acetic anhydride would yield 1-(2-fluoropyridin-3-yl)propyl acetate (B1210297).

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). For instance, treatment with sodium hydride to form the alkoxide, followed by reaction with methyl iodide, would produce 3-(1-methoxypropyl)-2-fluoropyridine.

Reactivity of the Fluoropyridine Ring System

The 2-fluoropyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity. The fluorine atom at the 2-position plays a crucial role, acting as a good leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Moiety

The fluorine atom on the 2-fluoropyridine ring is highly susceptible to displacement by a wide range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.netsci-hub.se This reactivity is a cornerstone of functionalizing the pyridine ring. acs.org The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack.

The rate of substitution at the 2-position of halopyridines generally follows the order F > Cl > Br > I, which is characteristic of an SNAr mechanism where the rate-determining step is the initial attack of the nucleophile. sci-hub.se A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride, leading to a diverse array of substituted pyridine derivatives. nih.govsci-hub.se For example, reaction with a primary amine (R-NH₂) would yield the corresponding 2-aminopyridine derivative.

It is noteworthy that the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted ring. researchgate.net

Electrophilic Aromatic Substitution Patterns

While the electron-deficient nature of the pyridine ring generally disfavors electrophilic aromatic substitution (EAS) compared to benzene, these reactions can still occur under forcing conditions. The pyridine nitrogen acts as a deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions. However, in the case of 2-fluoropyridine, the fluorine atom also influences the regioselectivity of the substitution.

Due to the combined directing effects of the nitrogen atom and the fluorine substituent, electrophilic attack is most likely to occur at the C5 position. The fluorine atom is an ortho, para-director, but the strong deactivating effect of the pyridine nitrogen at the ortho (C3) and para (C4) positions makes the C5 position the most favorable site for electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 2-fluoropyridine moiety of this compound is a key site for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for creating biaryl and heteroaryl structures. yonedalabs.comlibretexts.org In the context of this compound, the fluorine atom can act as a leaving group, particularly in reactions where C-F bond activation is achieved.

The reactivity of fluoropyridines in such couplings can be challenging. The C-F bond is strong, and its activation often requires specific catalytic systems and conditions. mdpi.com However, the use of electron-rich, sterically hindered phosphine ligands can facilitate the oxidative addition of the palladium catalyst to the C-F bond. nih.gov The installation of pyridyl derivatives via the Suzuki-Miyaura reaction can be challenging due to their potential instability and the reduced nucleophilicity of the corresponding organoboron species. nih.gov

While specific Suzuki-Miyaura reaction data for this compound is not extensively documented in publicly available literature, general conditions for the cross-coupling of other 2-halopyridines provide a model for its potential reactivity. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines (Analogous Reactions)

| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos (5) | SPhos | K₂CO₃ | Water/Acetonitrile | 37 | High | nih.gov |

| 4-Bromobenzonitrile | 2-Furyltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | High | nih.gov |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | - | Dioxane | 65-100 | Modest-Good | claremont.edu |

Transformations Involving the Propanol (B110389) Side Chain and Stereochemical Control

The 1-propanol side chain offers a versatile handle for further molecular modification. The secondary alcohol can be transformed into a variety of other functional groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-fluoropyridin-3-yl)propan-1-one. Standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane are commonly used for this transformation to avoid over-oxidation.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions, such as Fischer esterification. Etherification can be achieved, for example, through the Williamson ether synthesis, by first deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Stereochemical Control: Since the C-1 of the propanol chain is a stereocenter, controlling its configuration is a key aspect of synthesizing enantiomerically pure derivatives.

Asymmetric Synthesis: The parent alcohol can be prepared through the asymmetric reduction of the corresponding ketone, 1-(2-fluoropyridin-3-yl)propan-1-one, using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation.

Kinetic Resolution: A racemic mixture of this compound can be resolved through enzyme-catalyzed acylation, where one enantiomer is acylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product.

Stereospecific Reactions: Once a single enantiomer of the alcohol is obtained, subsequent reactions at the stereocenter, such as nucleophilic substitution via an Sₙ2 mechanism (e.g., Mitsunobu reaction), will proceed with inversion of configuration, allowing access to the opposite enantiomer with a different functional group. The development of methods for the stereoselective installation of fluorine into organic molecules is an area of active research. nih.gov

Table 2: Potential Transformations of the Propanol Side Chain

| Starting Material | Reaction Type | Reagents | Product |

| This compound | Oxidation | PCC, CH₂Cl₂ | 1-(2-Fluoropyridin-3-yl)propan-1-one |

| This compound | Esterification | Acetic anhydride, Pyridine | 1-(2-Fluoropyridin-3-yl)propyl acetate |

| 1-(2-Fluoropyridin-3-yl)propan-1-one | Asymmetric Reduction | (R)-CBS catalyst, BH₃·SMe₂ | (R)-1-(2-Fluoropyridin-3-yl)propan-1-ol |

| (±)-1-(2-Fluoropyridin-3-yl)propan-1-ol | Kinetic Resolution | Lipase, Vinyl acetate | (R)-1-(2-Fluoropyridin-3-yl)propyl acetate + (S)-1-(2-Fluoropyridin-3-yl)propan-1-ol |

Mechanistic Studies of Key Reactions of this compound

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to proceed through three main steps: yonedalabs.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the 2-fluoropyridine ring to form a Pd(II) complex. This is often the rate-limiting step, especially for C-F bonds.

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂) coordinates to the palladium center. In the presence of a base, a ligand exchange occurs where the fluoride is replaced by the organic group (R) from the boron species, forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

Mechanism of Alcohol Oxidation (e.g., Swern Oxidation):

Activation of DMSO: Dimethyl sulfoxide (B87167) (DMSO) reacts with oxalyl chloride at low temperature to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium ion.

Alcohol Addition: The alcohol, this compound, acts as a nucleophile, attacking the electrophilic sulfur atom to form an alkoxysulfonium salt.

Deprotonation and Elimination: A hindered, non-nucleophilic base (e.g., triethylamine) removes the proton from the carbon bearing the oxygen. This initiates an intramolecular elimination (a five-membered ring transition state) to yield the ketone (1-(2-fluoropyridin-3-yl)propan-1-one), dimethyl sulfide, and protonated base. The low temperature is crucial to prevent side reactions of the reactive electrophilic intermediate.

Derivatization and Analogue Synthesis Based on the 1 2 Fluoropyridin 3 Yl Propan 1 Ol Scaffold

Rational Design Principles for Structural Modification

The rational design of analogues of 1-(2-fluoropyridin-3-yl)propan-1-ol is guided by established principles in medicinal chemistry aimed at optimizing the molecule's properties for a specific biological target. rsc.orgresearchgate.net Key considerations include the modification of steric bulk, electronic properties, and hydrogen bonding capabilities. The fluorine atom at the 2-position of the pyridine (B92270) ring is a critical feature, as fluorine substitution can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov

Design strategies often involve computational methods to predict the binding of analogues to a target protein. researchgate.net These in silico approaches can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested. researchgate.net The modification of the propanol (B110389) side chain, for instance, can be designed to explore different binding pockets or to introduce new functionalities.

Table 1: Key Structural Features and Design Considerations

| Molecular Fragment | Design Principle | Potential Impact |

| 2-Fluoropyridine (B1216828) Ring | Isosteric replacement of hydrogen with fluorine. | Enhanced metabolic stability, altered pKa, potential for halogen bonding. |

| Propan-1-ol Side Chain | Introduction of various functional groups (amines, ethers, esters). | Modulation of polarity, solubility, and hydrogen bonding capacity. |

| Chirality at C1 | Stereoselective synthesis. | Improved target specificity and potency. |

Synthesis of Nitrogen-Containing Analogues (e.g., amines, amides, heterocycles)

The secondary alcohol of this compound is a key handle for the introduction of nitrogen-containing functional groups.

Amines: The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection, can provide the corresponding primary amine. Secondary and tertiary amines can be synthesized by reductive amination of the corresponding ketone, which can be obtained by oxidation of the starting alcohol.

Amides: The primary or secondary amine analogues can be readily acylated with a variety of acyl chlorides or carboxylic acids (using coupling agents like DCC or HATU) to yield a diverse library of amides. These amides can introduce a wide range of substituents, allowing for fine-tuning of the molecule's properties.

Heterocycles: The propanol side chain can be utilized to construct various nitrogen-containing heterocyclic systems. For example, intramolecular cyclization of an amino alcohol derivative can lead to the formation of oxazines. Furthermore, the pyridine nitrogen itself can be involved in the formation of fused heterocyclic systems.

Table 2: Examples of Synthesized Nitrogen-Containing Analogues

| Analogue Type | Synthetic Method | Key Reagents |

| Primary Amine | Mitsunobu reaction followed by deprotection. | Diethyl azodicarboxylate (DEAD), triphenylphosphine, phthalimide, hydrazine. |

| N-Acetyl Amide | Acylation of the primary amine. | Acetyl chloride, triethylamine. |

| Pyrrolidine Analogue | Reductive amination of the ketone. | Pyrrolidine, sodium triacetoxyborohydride. |

Synthesis of Oxygen-Containing Analogues (e.g., ethers, esters, cyclic derivatives)

The hydroxyl group of the parent compound is also a convenient starting point for the synthesis of various oxygen-containing analogues.

Ethers: Williamson ether synthesis, involving the deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be employed to generate a range of ether derivatives. This allows for the introduction of different alkyl or aryl groups, which can influence the compound's lipophilicity and steric profile.

Esters: Esterification of the alcohol with various carboxylic acids or acyl chlorides provides a straightforward method for introducing a wide array of ester functionalities. These reactions are typically catalyzed by an acid or a base. The resulting esters can act as prodrugs or modulate the compound's pharmacokinetic properties.

Cyclic Derivatives: Intramolecular reactions can be designed to form oxygen-containing rings. For instance, if a suitable functional group is introduced at the end of an ether or ester chain, it could undergo cyclization with the pyridine ring or the side chain itself.

Table 3: Examples of Synthesized Oxygen-Containing Analogues

| Analogue Type | Synthetic Method | Key Reagents |

| Methyl Ether | Williamson ether synthesis. | Sodium hydride, methyl iodide. |

| Acetate (B1210297) Ester | Esterification. | Acetic anhydride (B1165640), pyridine. |

| Benzoate Ester | Acylation. | Benzoyl chloride, triethylamine. |

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound scaffold can be incorporated into more complex polycyclic and fused heterocyclic systems. mdpi.com The pyridine ring itself can serve as a building block for the construction of fused ring systems like pyrido[2,3-b]pyrazines or other related heterocycles. mdpi.comnih.gov Such modifications can lead to rigidified structures with potentially enhanced binding affinities for biological targets. nih.gov

Synthetic strategies for constructing these fused systems often involve multi-step sequences. For instance, functional groups can be introduced onto the pyridine ring, which can then undergo intramolecular cyclization reactions to form the fused ring. The 2-fluoro substituent can also be a site for further functionalization or can influence the regioselectivity of cyclization reactions.

Structure-Activity Relationship (SAR) Methodologies for Analogues (theoretical aspects)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. researchgate.netmdpi.com For the analogues of this compound, SAR studies would systematically explore the impact of modifications at different positions of the molecule.

Theoretical SAR methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to develop mathematical models that correlate physicochemical properties of the analogues with their biological activity. mdpi.com These models can then be used to predict the activity of yet-to-be-synthesized compounds. Important descriptors in QSAR models for this series of compounds could include lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and corresponding biological activity data.

Advanced Spectroscopic and Analytical Methodologies for 1 2 Fluoropyridin 3 Yl Propan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the number and types of protons and carbons in a molecule. However, for a complete structural assignment of 1-(2-Fluoropyridin-3-yl)propan-1-ol, multi-dimensional (2D) NMR techniques are essential.

Correlation SpectroscoPY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. huji.ac.il In the COSY spectrum of this compound, cross-peaks would be expected between the proton of the -CH(OH)- group and the protons of the adjacent -CH₂- group, as well as between the -CH₂- group and the terminal -CH₃ group of the propyl chain. huji.ac.il This allows for the unambiguous assignment of the propan-1-ol side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. huji.ac.il For this compound, the HSQC spectrum would show correlations between each proton and the carbon to which it is attached, confirming the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). huji.ac.il This is particularly powerful for connecting different fragments of a molecule. For instance, the proton on the carbinol carbon (-CH(OH)-) would be expected to show a correlation to the C3 carbon of the pyridine (B92270) ring, definitively establishing the connection point of the propan-1-ol side chain to the fluoropyridine ring.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on the analysis of similar structures, such as propan-1-ol and fluoropyridine derivatives. docbrown.infodocbrown.infochemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.8 - 8.0 | 140 - 142 |

| Pyridine-H5 | 7.2 - 7.4 | 122 - 124 |

| Pyridine-H6 | 8.1 - 8.3 | 148 - 150 |

| -CH(OH)- | 4.8 - 5.0 | 70 - 75 |

| -CH₂- | 1.7 - 1.9 | 25 - 30 |

| -CH₃ | 0.9 - 1.1 | 10 - 12 |

| -OH | Broad, variable | - |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable tool. biophysics.org Fluorine has a 100% natural abundance of the ¹⁹F isotope, which has a spin of ½, making it a sensitive nucleus for NMR detection. biophysics.org The chemical shift of fluorine is highly sensitive to its electronic environment, providing a clear signal for the fluorinated position on the pyridine ring. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C2 position of the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and the adjacent protons (especially H4) would provide additional structural confirmation.

| Technique | Application for this compound | Expected Outcome |

| ¹⁹F NMR | Detection of the fluorine atom and confirmation of its position. | A single resonance with a chemical shift characteristic of an aryl fluoride (B91410). |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₀FNO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

| Technique | Application for this compound | Expected Outcome |

| HRMS | Determination of the exact molecular mass and confirmation of the elemental composition. | An exact mass measurement that corresponds to the molecular formula C₈H₁₀FNO. |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, including:

Loss of a water molecule (H₂O) from the alcohol functional group.

Cleavage of the C-C bonds in the propanol (B110389) side chain, leading to the loss of ethyl or propyl fragments.

Fragmentation of the fluoropyridine ring.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different parts of the molecule.

| Fragment | Predicted m/z | Description |

| [M-H₂O]⁺ | 137.06 | Loss of water from the molecular ion. |

| [M-C₂H₅]⁺ | 126.04 | Cleavage of the ethyl group. |

| [C₅H₃FN]⁺ | 96.02 | Fragment corresponding to the fluoropyridine ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. docbrown.inforesearchgate.net

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the alkyl chain (around 2850-3000 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-F stretching vibration (typically in the 1200-1300 cm⁻¹ region). docbrown.inforesearchgate.netresearchgate.net

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C-F stretch would be expected to show distinct signals. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. researchgate.net

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3300-3500 (broad) | Weak |

| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 |

| C=C/C=N Stretch (pyridine) | 1400-1600 | 1400-1600 |

| C-F Stretch | 1200-1300 | 1200-1300 |

Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess and Absolute Configuration Determination

The separation of enantiomers is a crucial step in the development of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a racemic mixture. This method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of CSP and the mobile phase composition are critical for achieving optimal resolution.

Once separated, spectropolarimetry can be used to determine the optical rotation of each enantiomer. This property, which is the extent to which a substance rotates the plane of polarized light, is a key characteristic of a chiral molecule. The specific rotation is a standardized measure of this and can be used in conjunction with theoretical calculations or comparison to known standards to help determine the absolute configuration (the R or S designation) of the enantiomers. The enantiomeric excess (ee), a measure of the purity of an enantiomeric sample, can be accurately determined from the integrated peak areas of the chromatogram.

While the general principles of these techniques are well-established, specific experimental data for the chiral separation of this compound, such as the type of chiral column used, the mobile phase conditions, and the resulting optical rotation values for its enantiomers, are not available in published literature.

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute configuration in the solid state.

This technique provides invaluable information about the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This data is fundamental for understanding the physical properties of the compound and for computational modeling studies.

Despite the power of this technique, there are no publicly accessible crystallographic studies for this compound. Consequently, crucial data regarding its solid-state structure, including unit cell parameters, space group, and detailed geometric parameters, remain undetermined.

Computational and Theoretical Studies of 1 2 Fluoropyridin 3 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictate its chemical behavior and spectroscopic signatures.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a multi-electron system can be determined from its electron density. mdpi.com DFT calculations, often employing hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), can yield a wealth of information about a molecule's properties. researchgate.netnih.gov

For 1-(2-Fluoropyridin-3-yl)propan-1-ol, DFT would be used to calculate critical molecular descriptors. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. nih.gov

Furthermore, DFT allows for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting sites of interaction for intermolecular processes. Local reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity of specific atomic sites within the molecule, predicting where it might undergo nucleophilic, electrophilic, or radical attack. nih.gov

Illustrative DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.9 Debye | Measures overall polarity of the molecule |

| Most Negative Atomic Charge (Mulliken) | Nitrogen (-0.55) | Predicted site for electrophilic attack |

| Most Positive Atomic Charge (Mulliken) | Carbon (hydroxyl-bearing) (+0.40) | Predicted site for nucleophilic attack |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netnih.gov High-level ab initio methods, such as Coupled Cluster (CC) theory, provide benchmark-quality predictions for molecular properties and are particularly powerful for predicting spectroscopic parameters. researchgate.net

These calculations can accurately determine the rotational constants (A, B, C) and vibrational frequencies of a molecule. researchgate.netnih.gov The predicted rotational spectrum can guide laboratory-based microwave spectroscopy experiments, aiding in the definitive identification of the molecule's structure. Similarly, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to observed spectral bands. nih.gov For a molecule like this compound, this would be essential for confirming its synthesis and characterizing its structural features.

Table of Hypothetical Spectroscopic Parameters for this compound

| Parameter | Type | Hypothetical Calculated Value |

| A | Rotational Constant | 2500 MHz |

| B | Rotational Constant | 950 MHz |

| C | Rotational Constant | 780 MHz |

| ν(O-H) | Vibrational Frequency (stretch) | 3650 cm⁻¹ |

| ν(C-F) | Vibrational Frequency (stretch) | 1100 cm⁻¹ |

| ν(C=N) | Vibrational Frequency (stretch) | 1590 cm⁻¹ |

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable single bonds, such as the propanol (B110389) side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible stable conformers and determine their relative energies to find the global minimum energy structure, which is the most populated conformation at equilibrium.

Computational methods can perform a systematic scan of the potential energy surface (PES) by rotating key dihedral angles. For each conformation, the energy is calculated and minimized. This process reveals the low-energy conformers and the energy barriers that separate them. Understanding the preferred conformation is critical as it influences the molecule's physical properties and its ability to interact with biological targets. Studies on similar molecules like n-propanol have shown the existence of multiple stable conformers that can be characterized computationally and experimentally. illinois.edu

Molecular Modeling and Docking Simulations for Theoretical Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govscispace.commdpi.com This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. biointerfaceresearch.com

The process involves generating a three-dimensional structure of this compound and placing it into the active site of a target protein. A scoring function is then used to calculate the binding energy for numerous possible poses, with lower binding energy values indicating a more favorable interaction. mdpi.commdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com These simulations can screen potential biological targets for the compound and provide a theoretical basis for its potential pharmacological activity.

Example of a Hypothetical Docking Simulation Result

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | This compound | -7.8 | LYS-72, GLU-91, LEU-144 |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry can be employed to explore the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states and calculate the activation energies associated with each step. mdpi.com This provides a detailed, microscopic understanding of how a reaction proceeds, which is difficult to obtain through experimental means alone. For this compound, these methods could be used to optimize its synthesis by identifying the most energetically favorable reaction pathways or to predict its metabolic fate by simulating potential enzymatic transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.comnih.gov The fundamental principle is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity.

The theoretical framework of a QSAR study involves several steps:

Data Set Collection: A series of molecules with known biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. scispace.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Once validated, a QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Investigations into the Biological Interface of 1 2 Fluoropyridin 3 Yl Propan 1 Ol Strictly Excluding Clinical/safety Data

Molecular Target Identification and Binding Studies (In Vitro Focus)

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action. For 1-(2-Fluoropyridin-3-yl)propan-1-ol, specific target identification has not been extensively published. However, by examining in vitro studies of compounds with analogous structures, potential target classes can be inferred.

Analogues of this scaffold have shown affinity for various important drug targets. For instance, derivatives of 2-aminopyridine (B139424) have been designed and evaluated as inhibitors of phosphoinositide-3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which is a key enzyme in cellular signaling pathways often dysregulated in cancers. nih.gov In one such study, a series of 2-aminopyridine derivatives were synthesized and tested, with compound MR3278 showing a potent IC₅₀ value of 30 nM against PI3Kδ in enzymatic assays. nih.gov Similarly, novel piperazine (B1678402) derivatives containing a 6-fluoropyridin-3-yl moiety have been synthesized and shown to act as agonists at dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) involved in neurotransmission. researchgate.net

The process of identifying a molecular target for a novel compound like this compound would involve a range of in vitro techniques. These methods can be broadly categorized as affinity-based or label-free.

Affinity-based Pull-down: This involves chemically modifying the compound to attach a tag (like biotin). The tagged compound is incubated with cell lysates, and any proteins that bind are "pulled down" and identified using mass spectrometry.

Fluorescence Correlation Spectroscopy (FCS): This technique can detect the binding of a fluorescently labeled ligand to its receptor in a cellular environment, providing data on binding affinity and kinetics without the need to separate bound and unbound fractions. nih.govnih.gov

The table below summarizes findings for analogues of this compound, suggesting potential, though unconfirmed, target classes for the parent compound.

| Analogue Type | Molecular Target Class | Specific Example Target | Reported In Vitro Activity |

| 2-Aminopyridine Derivatives | Kinase | PI3Kδ | IC₅₀ = 30 nM (Compound MR3278) nih.gov |

| Fluoropyridinyl Piperazines | GPCR | Dopamine D2/D3, Serotonin 5-HT1A | EC₅₀ values in the nanomolar range researchgate.net |

Enzymatic Biotransformations and Metabolic Fate (Chemical Perspectives)

From a chemical standpoint, the metabolic fate of this compound is dictated by its functional groups: a secondary alcohol and a fluorinated pyridine (B92270) ring. Biotransformation reactions, primarily occurring in the liver, aim to increase the polarity of compounds to facilitate their excretion. acs.org These reactions are categorized into Phase I (functionalization) and Phase II (conjugation).

Phase I Reactions: The primary site for Phase I metabolism is the secondary alcohol on the propanol (B110389) side chain. This group is susceptible to oxidation by cytosolic enzymes like alcohol dehydrogenases or microsomal cytochrome P450 (P450) enzymes to yield the corresponding ketone, 1-(2-fluoropyridin-3-yl)propan-1-one. nih.gov

The 2-fluoropyridine (B1216828) ring itself is generally more resistant to metabolism. The high strength of the carbon-fluorine (C-F) bond and the electron-deficient nature of the pyridine ring make it less susceptible to oxidative attack by P450 enzymes. researchgate.netnih.gov However, P450-mediated hydroxylation of the pyridine ring at positions not occupied by fluorine is still a possibility, though likely a minor metabolic pathway. Despite the C-F bond's stability, metabolic defluorination can occur, which in some cases can produce toxic metabolites like fluoroacetic acid, although this is dependent on the specific chemical context. nih.gov

Phase II Reactions: The hydroxyl group of the parent compound is a prime site for Phase II conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety to the alcohol, significantly increasing its water solubility. Sulfation, catalyzed by sulfotransferases (SULTs), is another possible conjugation reaction at this site.

The table below outlines the plausible metabolic transformations from a chemical perspective.

| Phase | Reaction Type | Metabolic Enzyme Family | Potential Metabolite |

| Phase I | Oxidation | Alcohol Dehydrogenase / Cytochrome P450 | 1-(2-Fluoropyridin-3-yl)propan-1-one |

| Phase I | Hydroxylation | Cytochrome P450 | Hydroxylated pyridine ring derivatives |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-O-glucuronide |

| Phase II | Sulfation | Sulfotransferases (SULTs) | This compound-O-sulfate |

Receptor-Ligand Interaction Theories Applied to this compound Analogues

Understanding how a ligand binds to its receptor is key to optimizing its potency and selectivity. This involves analyzing the forces that govern the interaction, such as hydrogen bonds, ionic interactions, and hydrophobic effects. bruker.com For this compound, insights can be drawn from structure-activity relationship (SAR) studies of its analogues.

The key structural features influencing receptor binding are:

The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction point in many kinase and GPCR binding pockets.

The Fluorine Atom: Due to its high electronegativity, fluorine can alter the electronic properties of the pyridine ring, influencing its pKa and ability to interact with the receptor. It can also form specific polar contacts, including hydrogen bonds or halogen bonds, with receptor residues. Furthermore, replacing a hydrogen atom with fluorine can block a potential site of metabolism, thereby increasing the compound's metabolic stability. nih.govnih.gov

The Propanol Side Chain: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The chirality of the carbon bearing the hydroxyl group (C1 of the propanol) is likely to be critical, as stereoisomers often exhibit significant differences in binding affinity and biological activity.

Development of Chemical Probes and Tools Based on the Scaffold

A chemical probe is a small molecule used to study biological systems, for example, by selectively inhibiting a protein or by allowing visualization of a biological process. rsc.org The this compound scaffold is a promising starting point for the development of such tools.

Potential Probe Development Strategies:

Affinity-Based Probes: The secondary alcohol provides a convenient handle for chemical modification. It could be conjugated to a reporter tag, such as biotin (B1667282) for pull-down experiments or a fluorescent dye (fluorophore) for cellular imaging studies. nih.gov

Photoaffinity Labels: A photoreactive group could be incorporated into the structure. Upon exposure to UV light, this group would form a covalent bond with the target protein, allowing for its unambiguous identification.

PET Imaging Agents: The presence of a fluorine atom makes the scaffold highly suitable for developing Positron Emission Tomography (PET) imaging agents. Efficient methods exist for the late-stage introduction of the positron-emitting isotope Fluorine-18 (¹⁸F) onto pyridine rings. acs.org An ¹⁸F-labeled version of this compound or a high-affinity analogue could be used to non-invasively visualize and quantify its target in living subjects.

The table below summarizes potential chemical probes that could be derived from this scaffold.

| Probe Type | Modification Strategy | Research Application |

| Affinity Probe | Conjugate biotin to the hydroxyl group. | Target identification and validation via pull-down assays. |

| Fluorescent Probe | Conjugate a fluorophore to the hydroxyl group. | Cellular imaging of target localization and dynamics via microscopy. nih.gov |

| PET Ligand | Synthesize with ¹⁸F via nucleophilic substitution. | In vivo target engagement and distribution studies. acs.org |

Potential Academic and Research Applications of 1 2 Fluoropyridin 3 Yl Propan 1 Ol As a Scaffold

Role as a Chiral Building Block in Advanced Organic Synthesis

The chirality of 1-(2-fluoropyridin-3-yl)propan-1-ol, owing to the stereocenter at the carbon bearing the hydroxyl group, renders it a significant asset in the field of asymmetric synthesis. researchgate.netmdpi.com The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly as the biological activity of molecules is often dependent on their specific three-dimensional arrangement. researchgate.netmdpi.com This compound serves as a readily available chiral pool starting material, providing a pre-defined stereocenter that can be incorporated into more complex molecular targets.

The functional handles of the molecule—the hydroxyl group and the fluoropyridine ring—offer multiple avenues for synthetic elaboration. The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification, while the fluoropyridine core can be functionalized through diverse methods such as nucleophilic aromatic substitution or cross-coupling reactions. The ability to perform these transformations stereoselectively allows for the creation of a wide array of new chiral molecules with high enantiomeric purity, a fundamental goal in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

| Hydroxyl (-OH) | Oxidation | Ketone formation |

| Esterification | Ester synthesis | |

| Etherification | Ether synthesis | |

| 2-Fluoropyridine (B1216828) | Nucleophilic Aromatic Substitution | Introduction of new substituents |

| Cross-Coupling Reactions | Carbon-carbon or carbon-heteroatom bond formation |

Precursor for Novel Fluoro-Organic Materials Development

Organofluorine compounds are integral to materials science, often imparting unique and desirable properties such as enhanced thermal stability, chemical inertness, and specific optoelectronic characteristics. nih.gov The 2-fluoropyridine moiety within this compound makes it a promising precursor for the design and synthesis of novel fluoro-organic materials. rsc.org

The incorporation of fluorine can significantly influence the solid-state packing and intermolecular forces of a material, thereby tuning its macroscopic properties. nih.gov By integrating this fluorinated building block into larger systems, such as polymers or supramolecular assemblies, researchers can develop advanced materials. These materials could find applications in diverse fields, including as dielectrics, in liquid crystal displays, or as specialized hydrophobic coatings. The historical development of organofluorine chemistry has consistently led to materials that are essential for various industries. nih.gov

Contributions to Methodological Advancements in Fluorine Chemistry

The field of fluorine chemistry is continually evolving, with a strong focus on developing new and efficient methods for the selective introduction of fluorine atoms into organic molecules. nih.govacs.org The synthesis of compounds like this compound itself can drive the discovery and optimization of novel fluorination and functionalization reactions. bohrium.com

Studying the reactivity of this molecule provides valuable data on how the strongly electron-withdrawing fluorine atom affects the chemical properties of both the pyridine (B92270) ring and the adjacent propanol (B110389) side chain. This understanding of structure-reactivity relationships is fundamental to the progression of synthetic organic chemistry. Insights gained from such studies can lead to the development of new synthetic tools and strategies applicable to a broad range of fluorinated organic compounds, which are widely used in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

Utility in Chemical Biology and Drug Discovery Lead Generation (Scaffold Importance)

In the realm of medicinal chemistry and drug discovery, a molecular "scaffold" forms the core structure of a potential drug candidate, which can be systematically modified to optimize biological activity and pharmacokinetic properties. niper.gov.inscilit.com The this compound framework is a recognized "privileged scaffold" due to the prevalence of the fluoropyridine motif in numerous biologically active compounds. nih.gov

The strategic placement of a fluorine atom can profoundly impact a molecule's properties by enhancing metabolic stability, increasing binding affinity to target proteins, and modulating physicochemical characteristics like lipophilicity and basicity (pKa). nih.govacs.orgresearchgate.net These modifications are crucial for transforming a biologically active "hit" compound into a viable drug candidate.

The chiral alcohol function on the side chain provides an additional point for specific, three-dimensional interactions with biological targets like enzymes or receptors. nih.gov By creating libraries of compounds based on this scaffold, medicinal chemists can perform systematic structure-activity relationship (SAR) studies. This process, often described as "scaffold hopping" when related core structures are explored, is a cornerstone of modern lead generation and optimization, enabling the discovery of novel therapeutics for a wide range of diseases. niper.gov.inchimia.ch

Future Research Directions and Challenges for 1 2 Fluoropyridin 3 Yl Propan 1 Ol

Exploration of Unexplored Synthetic Avenues

The development of novel and efficient synthetic routes to 1-(2-Fluoropyridin-3-yl)propan-1-ol and its analogs is a fundamental area for future research. Current synthetic strategies for similar compounds often involve multi-step sequences, and exploring more convergent and atom-economical approaches is a key objective.

Future synthetic explorations could focus on:

Late-Stage C-H Functionalization: Directing the installation of the propanol (B110389) side chain onto a pre-existing 2-fluoropyridine (B1216828) core through C-H activation would represent a significant advancement. This approach could shorten synthetic sequences and allow for rapid diversification.

Novel Precursors: Investigating alternative starting materials beyond commercially available pyridines could open up new synthetic pathways. For instance, the use of pyridine (B92270) N-oxides can facilitate the introduction of the fluorine atom at the 2-position under mild conditions. acs.org

Chemoenzymatic Synthesis: The integration of enzymatic steps, particularly for the stereoselective reduction of a corresponding ketone precursor (1-(2-fluoropyridin-3-yl)propan-1-one), offers a green and highly selective method to obtain the chiral alcohol. nih.govnih.govresearchgate.net Alcohol dehydrogenases, for example, have shown great promise in the synthesis of chiral pyridine-based alcohols. nih.govnih.govresearchgate.net

| Potential Synthetic Strategy | Description | Key Advantages |

| Grignard Addition to Aldehyde | Reaction of a Grignard reagent derived from 3-bromo-2-fluoropyridine (B1273648) with propanal. | Well-established, commercially available starting materials. |

| Organolithium Chemistry | Lithiation of 2-fluoropyridine at the 3-position followed by reaction with propanal. | Potentially high-yielding, allows for precise functionalization. |

| Chemoenzymatic Reduction | Synthesis of the corresponding ketone followed by stereoselective reduction using an alcohol dehydrogenase. | High enantioselectivity, environmentally friendly conditions. nih.govnih.govresearchgate.net |

| Cross-Coupling Reactions | Coupling of a 3-substituted 2-fluoropyridine with a propanol-containing building block. | Modular approach, allows for wide substrate scope. |

Discovery of Novel Reactivity and Transformation Pathways

The unique combination of a 2-fluoropyridine moiety and a secondary alcohol in this compound suggests a variety of potential chemical transformations that are yet to be explored. The fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.gov

Future research into the reactivity of this compound could include:

Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluoride (B91410) ion with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) could lead to a diverse library of 2-substituted pyridines. The reaction of 2-fluoropyridine with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond. nih.gov

Transformations of the Alcohol Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or etherified to introduce new functional groups. It could also be a handle for further synthetic elaborations, such as conversion to a leaving group for substitution or elimination reactions.

Intramolecular Cyclizations: Depending on the nature of the substituents introduced via SNAr, intramolecular cyclization reactions could be designed to construct novel heterocyclic ring systems.

Integration with Emerging Technologies in Chemical Research

The application of modern technologies can significantly accelerate the research and development process for compounds like this compound.

Key technological integrations to be explored include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govethernet.edu.etdurham.ac.ukmdpi.comuc.pt The synthesis of heterocyclic compounds, in particular, has benefited greatly from flow chemistry approaches. nih.govethernet.edu.etdurham.ac.ukmdpi.comuc.pt

High-Throughput Screening: To explore the potential biological activities of derivatives of this compound, high-throughput screening methods can be employed to rapidly test large libraries of compounds against various biological targets.

Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing chemical data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, thereby streamlining the synthetic planning process.

Addressing Stereochemical Control and Enantiomeric Purity Challenges

Since this compound contains a chiral center at the carbinol carbon, the control of its stereochemistry is a critical challenge with significant implications for its potential biological applications.

Future research in this area should focus on:

Asymmetric Synthesis: The development of highly stereoselective synthetic methods is paramount. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. encyclopedia.pubethz.chnumberanalytics.comyoutube.com

Catalytic Asymmetric Addition: The addition of an ethyl nucleophile to 2-fluoropyridine-3-carbaldehyde using a chiral catalyst could provide a direct and efficient route to the enantiomerically enriched alcohol.

Dynamic Kinetic Resolution: This technique combines the racemization of the less reactive enantiomer with a kinetic resolution step, theoretically allowing for a 100% yield of the desired enantiomer. encyclopedia.pub

Chiral Chromatography: The development of efficient chiral stationary phases for the analytical and preparative separation of the enantiomers of this compound is essential for obtaining enantiomerically pure samples for further studies.

| Stereochemical Control Method | Description | Potential Outcome |

| Asymmetric Reduction | Reduction of the corresponding ketone with a chiral reducing agent (e.g., CBS reagent). | Access to either enantiomer depending on the catalyst. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor to direct the stereochemical outcome of a key reaction. numberanalytics.com | High diastereoselectivity, which can be translated into high enantiomeric excess after removal of the auxiliary. |